3-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide belongs to the class of benzothiazole derivatives, specifically N-benzothiazol-2-yl benzamides. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anthelmintic, antimicrobial, and antitumor properties [, , , , , , , , ]. Although 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide itself is not directly studied in the provided papers, its structural similarities to researched compounds suggest potential for similar applications in scientific research.
1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide is a benzamide derivative investigated for its potential as a glucokinase activator []. Glucokinase activators are of significant interest for the development of novel antidiabetic therapies.
1. Compound Description: Similar to the previous compound, N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide is also a benzamide derivative explored as a potential glucokinase activator []. The presence of the 2-chloro-4-nitrophenyl sulfamoyl group introduces different electronic and steric properties compared to the unsubstituted phenylsulfamoyl group.
1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide is another benzamide derivative examined for its ability to activate glucokinase []. It features a benzylsulfamoyl group at the 3-position of the benzamide ring, providing a different substitution pattern compared to the previous two compounds.
1. Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide is yet another example of a benzamide derivative investigated as a glucokinase activator []. The butylsulfamoyl group at the 3-position brings an aliphatic chain into the structure, contrasting with the aromatic or halogenated substituents of the previously discussed compounds.
1. Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide, a benzamide derivative, has also been studied for its glucokinase activation potential []. This compound introduces a small, electron-donating methyl group as part of the sulfamoyl substituent at the 3-position of the benzamide ring.
1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide is a benzamide derivative studied for its potential to activate glucokinase []. In this compound, the sulfamoyl group at the 3-position of the benzamide ring is substituted with a 2-methylphenyl group, introducing both aromatic and steric elements.
1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide is another benzamide derivative evaluated for its glucokinase activation properties []. The presence of a 4-bromophenyl group on the sulfamoyl substituent at the 3-position introduces a bulky halogen atom into the structure.
1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide is a benzamide derivative investigated for its glucokinase activator potential []. The 4-nitrophenyl group on the sulfamoyl substituent at the 3-position brings a strong electron-withdrawing group into the structure.
1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide is a benzamide derivative explored as a potential glucokinase activator []. The sulfamoyl group at the 3-position of the benzamide ring is substituted with a 4-methylphenyl group, which introduces a small, electron-donating methyl group.
1. Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide is a benzamide derivative evaluated for its ability to activate glucokinase []. The propylsulfamoyl group at the 3-position of the benzamide ring incorporates a short aliphatic chain.
1. Compound Description: 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a compound where the adamantyl substituent occupies the gauche position relative to the C—N bond of the acetamide moiety [].
1. Compound Description: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, designated as BTC-j, is a benzothiazole derivative with promising antimicrobial properties []. It has shown good antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa at varying minimum inhibitory concentrations (MICs) [].
1. Compound Description: N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, designated as BTC-r, is another benzothiazole derivative that has exhibited good antimicrobial potential []. Like BTC-j, it features a 2-(pyridine-3-ylamino)acetamide group, but it differs in the substitution on the benzothiazole ring, having a nitro group at the 6-position.
1. Compound Description: 4-(6-fluoro-3-oxo-1,3-dihydro-pyrazolo[4,3-c]cinnolin-2-yl)-N-(2,2-difluoro-ethyl)-benzamide is a potent CD80 antagonist []. CD80 antagonists are being investigated for their potential in treating autoimmune diseases and transplant rejection. The compound is formulated as its choline salt to improve its aqueous solubility for pharmaceutical use [].
4-fluoro-N-indan-2-yl-benzamide (AVE9488)
1. Compound Description: 4-fluoro-N-indan-2-yl-benzamide, also known as AVE9488, is a small-molecule compound with antiatherosclerotic effects []. It acts by enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling []. This compound has shown promise in preclinical studies for the treatment of cardiovascular diseases associated with reduced nitric oxide levels.
1. Compound Description: 2,2-difluoro-benzo[1,3]dioxole-5-carboxylic acid indan-2-ylamide, also known as AVE3085, is a small-molecule compound structurally related to AVE9488 and also exhibits antiatherosclerotic effects []. Similar to AVE9488, it acts by enhancing eNOS expression and preventing eNOS uncoupling []. AVE3085 has demonstrated efficacy in preclinical models of cardiovascular disease.
1. Compound Description: (2-methoxy-(11)C)-N-(4-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide, labeled as [(11)C]2, is a carbon-11 labeled radiotracer developed for imaging sigma2 receptors in breast tumors using positron emission tomography (PET) []. It shows high tumor uptake and a suitable tumor-to-background ratio for imaging []. Blocking studies suggest that it labels sigma2 receptors in vivo [].
1. Compound Description: N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide, designated as PD198306, is a novel anti-staphylococcal compound []. It exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA, strain MW2), reducing the severity of infections in both Caenorhabditis elegans and Galleria mellonella models with a minimal inhibitory concentration (MIC) of 2-8 µg/mL [].
1. Compound Description: N-[(4-fluorophenyl)methyl]-4-[5-(2,2,2-trifluoroacetyl)-2-thienyl]benzamide is a compound specifically mentioned as an exclusion within the scope of a patent covering novel HDAC inhibitors []. Although this compound is not directly investigated for its biological activity in the provided research, it serves as a structural reference point.
1. Compound Description: Similar to the previous compound, N-[(4-fluorophenyl)methyl]-3-[5-(2,2,2-trifluoroacetyl)-2-thienyl]benzamide is also excluded from the scope of the patent claiming novel HDAC inhibitors []. Its biological activity is not investigated in the provided papers, but its structure serves as a comparison point.
1. Compound Description: 4-(6-(4-(trifluoromethoxy)phenylamino)-5-methylpyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide is a compound identified as a potential inhibitor of myristoylation []. Myristoylation is a crucial process for the proper functioning of various proteins, and its inhibition has been explored as a therapeutic strategy for diseases like cancer.
Overview
3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound classified under the benzothiazole family, which consists of heterocyclic compounds containing sulfur and nitrogen atoms in their structure. Benzothiazoles are recognized for their diverse biological activities and have significant applications in medicinal chemistry due to their potential therapeutic properties. This specific compound is known for its unique structural features, including a fluorine atom and a methoxy group, which may enhance its biological activity compared to other benzothiazole derivatives.
Source
The compound is cataloged with the Chemical Abstracts Service number 313469-41-9 and can be sourced from various chemical suppliers and databases that specialize in organic compounds.
Classification
3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide belongs to the class of benzamide derivatives and is characterized by its functional groups that contribute to its reactivity and biological properties. It is particularly noted for its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
Methods
The synthesis of 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction between 3-fluorobenzoyl chloride and 6-methoxy-1,3-benzothiazol-2-amine. This reaction is generally conducted under mild conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the process:
In industrial settings, similar synthetic routes may be employed but on a larger scale. Automated reactors and continuous flow systems are often used to improve efficiency and yield. Purification techniques such as recrystallization and chromatography are applied to achieve high purity levels of the final product.
Molecular Structure Analysis
Structure
The molecular formula of 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is C12H10FN2OS, with a molecular weight of approximately 302.3 g/mol. The structure features a benzamide core with a fluorine atom at the ortho position relative to the amide group and a methoxy-substituted benzothiazole moiety.
Data
The compound's structural data can be represented as follows:
Property
Value
Molecular Formula
C₁₂H₁₀FN₂OS
Molecular Weight
302.3 g/mol
CAS Number
313469-41-9
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can participate in several chemical reactions:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: It can undergo reduction to yield corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Technical Details
Common reagents used in these reactions include:
Oxidation Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Nucleophiles: Amines or thiols can be utilized depending on the desired product.
Mechanism of Action
The mechanism of action for 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes and proteins critical for microbial growth, thereby exhibiting potential antimicrobial properties. This inhibition likely disrupts essential metabolic pathways in bacteria and fungi, leading to reduced viability.
Physical and Chemical Properties Analysis
Physical Properties
The compound is typically presented as a solid with specific melting point characteristics that would need empirical determination.
Chemical Properties
Relevant chemical properties include:
Property
Value
Solubility
Soluble in organic solvents
Stability
Stable under standard laboratory conditions
These properties contribute to its usability in various applications within chemical research and development.
Applications
3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several notable applications:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology: Investigated for antimicrobial and antifungal activities.
Medicine: Explored for potential therapeutic effects such as anticancer and anti-inflammatory activities.
Industry: Utilized in developing new materials and as a precursor in synthesizing other bioactive compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.